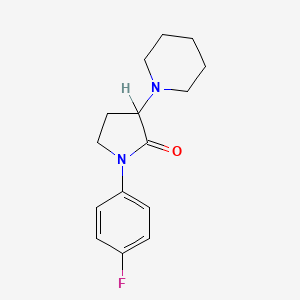
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one is a synthetic compound characterized by the presence of a fluorophenyl group, a piperidinyl group, and a pyrrolidinone core
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Piperidinyl Group: This can be done through reductive amination or other suitable methods to attach the piperidinyl moiety to the pyrrolidinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidin-2-one: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.
1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5301-29-1 |
|---|---|
Fórmula molecular |
C15H19FN2O |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19FN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2 |
Clave InChI |
YQTAUCCALHOTQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


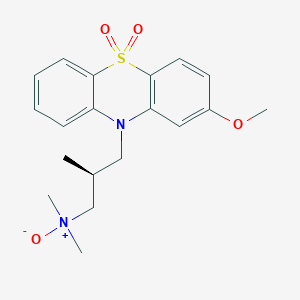




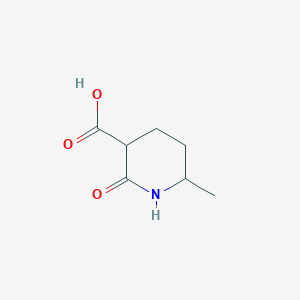


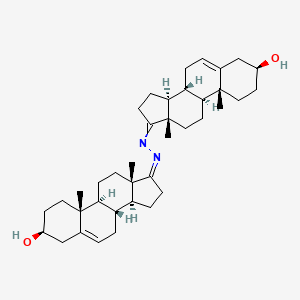
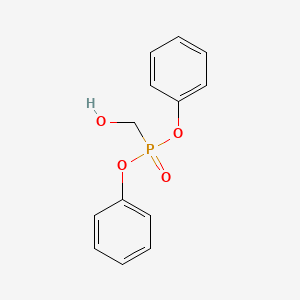
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
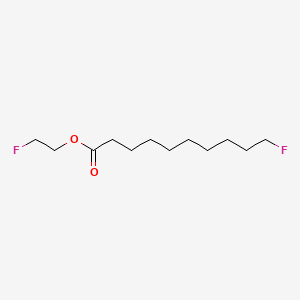

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
